3-(Difluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
3-(Difluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core with a difluoromethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedel–Crafts reaction, where difluoroacetaldehyde ethyl hemiacetal reacts with imidazo[1,2-a]pyridine in the presence of a catalyst such as 1,1,1,3,3,3-hexafluoro-2-propanol at room temperature . This method is efficient and environmentally friendly, avoiding the use of transition metals and oxidants.
Industrial Production Methods: Industrial production of 3-(Difluoromethyl)imidazo[1,2-a]pyridine may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The products of these reactions vary depending on the reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridines.
Scientific Research Applications
3-(Difluoromethyl)imidazo[1,2-a]pyridine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(Difluoromethyl)imidazo[1,2-a]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the difluoromethyl group.
3-(Trifluoromethyl)imidazo[1,2-a]pyridine: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness: 3-(Difluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it particularly valuable in drug design and development.
Properties
Molecular Formula |
C8H6F2N2 |
---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
3-(difluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6F2N2/c9-8(10)6-5-11-7-3-1-2-4-12(6)7/h1-5,8H |
InChI Key |
NAXIHDIAFKGPBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(F)F |
Origin of Product |
United States |
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